molecular formula C20H27N5O4 B2807839 7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 505081-02-7

7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2807839
CAS RN: 505081-02-7
M. Wt: 401.467
InChI Key: SPUUSHVPYXPSPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H27N5O4 and its molecular weight is 401.467. The purity is usually 95%.
BenchChem offers high-quality 7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Chemical Synthesis Techniques

    Research demonstrates various methods for synthesizing compounds related to 7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione. For instance, Kremzer et al. (1981) explored the reactions of 2-aminotheophyllines with glycerol epichlorohydrin, yielding compounds including 7-(2-hydroxy-3-chloro-1-propyl)-8-arylaminotheophylline and others, showcasing the diverse synthesis pathways for related compounds (Kremzer, Strokin, Klyuev, & Buryak, 1981).

  • Structural Analysis

    Detailed structural analysis of similar compounds provides insights into their geometric and conformational properties. Karczmarzyk et al. (1995) studied the crystal structure of 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline, revealing its planar geometry and specific ring inclinations (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).

Biochemical Research

  • Receptor Affinity Studies

    Żmudzki et al. (2015) explored the affinity of derivatives of 8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione for serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT7, highlighting the potential for biochemical research in understanding receptor interactions (Żmudzki, Chłoń-Rzepa, Bojarski, Zygmunt, Kazek, Mordyl, & Pawłowski, 2015).

  • Cardiovascular Research

    The study of derivatives of 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione by Chłoń-Rzepa et al. (2004) contributes to cardiovascular research, particularly in understanding their electrocardiographic, antiarrhythmic, and hypotensive activities (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).

Psychotropic Research

  • Potential Psychotropic Activity

    Chłoń-Rzepa et al. (2013) conducted a study on new 8-aminoalkyl derivatives of purine-2,6-dione with psychotropic potential, investigating their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. This research sheds light on the potential use of these compounds in treating mood disorders (Chłoń-Rzepa, Żmudzki, Satała, Duszyńska, Partyka, Wróbel, Jastrzębska-Więsek, Wesołowska, Bojarski, Pawłowski, & Zajdel, 2013).

  • Antidepressant Properties Study

    Khaliullin et al. (2018) synthesized a derivative of 1H-purine-2,6(3H,7H)-dione and examined its antidepressant properties, contributing to the understanding of these compounds in psychopharmacology (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018).

properties

IUPAC Name

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-(propylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O4/c1-5-10-21-19-22-17-16(18(27)24(4)20(28)23(17)3)25(19)11-14(26)12-29-15-9-7-6-8-13(15)2/h6-9,14,26H,5,10-12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUUSHVPYXPSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC2=C(N1CC(COC3=CC=CC=C3C)O)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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